Hdac-IN-40 -

Hdac-IN-40

Catalog Number: EVT-10963269
CAS Number:
Molecular Formula: C15H22N2O6
Molecular Weight: 326.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hdac-IN-40 is synthesized through various chemical methodologies that involve modifications of known histone deacetylase inhibitors. It falls under the category of small molecules designed to specifically inhibit certain classes of histone deacetylases, particularly Class I and II enzymes. These inhibitors are being explored for their therapeutic potential in oncology, neurodegenerative diseases, and other conditions where histone modification plays a critical role in disease progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac-IN-40 typically involves several key steps, which may include:

  1. Protection of Functional Groups: Initial compounds often require protection of reactive functional groups to prevent undesired reactions during subsequent steps.
  2. Coupling Reactions: The core structure is usually formed through coupling reactions involving amines and carboxylic acids or their derivatives, often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.
  3. Deprotection: After the desired structure is formed, protecting groups are removed under acidic or basic conditions to yield the final product.
  4. Purification: The synthesized compound is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography to achieve the required purity levels.

For example, one synthetic route described involves the use of hexaaminocaproic acid as a starting material, with subsequent steps including protection, coupling, deprotection, and final purification .

Molecular Structure Analysis

Structure and Data

The molecular structure of Hdac-IN-40 can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure typically features a hydroxamic acid moiety, which is crucial for binding to the active site of histone deacetylases through chelation with zinc ions present in the enzyme's catalytic domain.

Key structural features may include:

  • A hydroxamic acid group that serves as a zinc-binding site.
  • Aromatic or aliphatic substituents that enhance potency and selectivity towards specific histone deacetylases.
Chemical Reactions Analysis

Reactions and Technical Details

Hdac-IN-40 undergoes specific chemical reactions that facilitate its function as a histone deacetylase inhibitor:

  1. Binding Mechanism: The compound binds to the active site of histone deacetylases through its hydroxamic acid group, forming a complex with the zinc ion in the enzyme's catalytic site.
  2. Inhibition Dynamics: This binding prevents the enzyme from interacting with its substrate (acetylated histones), thereby inhibiting the deacetylation process.

The effectiveness of Hdac-IN-40 as an inhibitor can be quantitatively assessed using assays that measure enzyme activity in the presence of varying concentrations of the compound .

Mechanism of Action

Process and Data

The mechanism by which Hdac-IN-40 exerts its effects involves several steps:

  1. Enzyme Binding: The compound interacts with the active site of histone deacetylases, specifically targeting Class I and II enzymes.
  2. Zinc Chelation: The hydroxamic acid moiety coordinates with the zinc ion in the enzyme, which is essential for its catalytic activity.
  3. Substrate Inhibition: By occupying the active site, Hdac-IN-40 prevents substrate access, leading to an accumulation of acetylated histones and subsequent transcriptional activation of silenced genes.

This mechanism has been supported by biochemical assays demonstrating increased levels of acetylated histones upon treatment with Hdac-IN-40 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hdac-IN-40 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific substituents.
  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide or ethanol but may have limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; thus, storage conditions must be optimized to maintain compound integrity.

These properties are crucial for determining the formulation and delivery methods in therapeutic applications.

Applications

Scientific Uses

Hdac-IN-40 has significant potential applications in various fields:

  1. Cancer Therapy: As a histone deacetylase inhibitor, it can reactivate silenced tumor suppressor genes, making it a candidate for cancer treatment.
  2. Neurodegenerative Diseases: Research suggests that modulating histone acetylation can impact neuroprotection and cognitive function.
  3. Inflammatory Disorders: By altering gene expression profiles associated with inflammation, Hdac-IN-40 may offer therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
Introduction to Histone Deacetylase Biology and Inhibitor Development

Epigenetic Regulation by Histone Deacetylases: Mechanisms and Disease Implications

Histone deacetylases (Histone Deacetylases) are evolutionarily conserved enzymes critical for epigenetic gene regulation. They catalyze the removal of acetyl groups from ε-N-acetyl lysine residues on histone proteins, resulting in chromatin condensation and transcriptional repression. This dynamic process opposes histone acetyltransferase activity, establishing an acetylation-deacetylation equilibrium that governs DNA accessibility. Compacted chromatin prevents transcription factor binding and RNA polymerase assembly, thereby silencing genes, including tumor suppressors like p21 and p53 [3] [5]. Beyond histones, Histone Deacetylases deacetylate >50 non-histone substrates—such as transcription factors (p53, STAT3), chaperones (Heat Shock Protein 90), and cytoskeletal proteins (α-tubulin)—thereby modulating cell cycle progression, apoptosis, DNA repair, and metabolic pathways [6] [3]. Dysregulation of Histone Deacetylase activity is mechanistically implicated in oncogenesis, neurodegenerative disorders, and inflammatory conditions. For instance, aberrant Histone Deacetylase overexpression in tumors silences tumor-suppressor genes, while in Alzheimer’s disease, elevated Histone Deacetylase 2 levels impair synaptic plasticity genes [3] [7].

Table 1: Biological Processes Regulated by Histone Deacetylase-Mediated Deacetylation

Substrate CategoryRepresentative SubstratesFunctional Consequences of Deacetylation
Core HistonesH3, H4, H2BChromatin compaction; transcriptional repression
Transcription Factorsp53, STAT3, GATA1Altered DNA binding; target gene suppression
Cytoskeletal Proteinsα-tubulin, cortactinModulated cell motility and metastasis
ChaperonesHeat Shock Protein 90Stabilization of oncogenic client proteins
DNA Repair EnzymesAPE1/Ref-1Impaired base excision repair capacity

Classification and Functional Specialization of Histone Deacetylase Isoforms (Classes I–IV)

The 18 mammalian Histone Deacetylases are categorized into four classes based on structural homology, subcellular localization, and catalytic mechanisms:

  • Class I (Histone Deacetylase 1, 2, 3, 8): Ubiquitously expressed nuclear enzymes sharing homology with yeast Rpd3. They primarily regulate chromatin remodeling and gene transcription. Histone Deacetylase 1/2 form corepressor complexes (e.g., Sin3, NuRD) that silence tumor suppressors, while Histone Deacetylase 3 associates with the N-CoR/SMRT complex [6] [8].
  • Class IIa (Histone Deacetylase 4, 5, 7, 9): Tissue-specific enzymes shuttling between nucleus and cytoplasm. They possess limited deacetylase activity but function as scaffolds for transcription factors (e.g., MEF2, GATA). Histone Deacetylase 4 regulates chondrocyte hypertrophy, and Histone Deacetylase 7 maintains vascular integrity [4] [6].
  • Class IIb (Histone Deacetylase 6, 10): Cytoplasmic enzymes with dual catalytic domains (Histone Deacetylase 6). Histone Deacetylase 6 deacetylates α-tubulin and Heat Shock Protein 90, governing cell migration, protein trafficking, and aggresome formation [6] [3].
  • Class III (Sirtuin 1–7): NAD+-dependent deacylases with roles in metabolism, stress response, and aging. Not inhibited by classical Histone Deacetylase inhibitors.
  • Class IV (Histone Deacetylase 11): Exhibits structural features of both Class I/II and regulates interleukin expression in immune cells [6] [8].

Table 2: Functional Specialization of Histone Deacetylase Classes

ClassMembersCatalytic CofactorSubcellular LocalizationKey Biological Functions
IHistone Deacetylase 1, 2, 3, 8Zn²⁺NucleusChromatin remodeling; transcriptional repression
IIaHistone Deacetylase 4, 5, 7, 9Zn²⁺Nucleus/CytoplasmCell differentiation; cardiac development
IIbHistone Deacetylase 6, 10Zn²⁺CytoplasmProtein folding; cytoskeletal dynamics
IIISirtuin 1–7NAD⁺Nucleus/MitochondriaMetabolic regulation; stress response
IVHistone Deacetylase 11Zn²⁺Nucleus/CytoplasmImmune regulation; oligodendrocyte differentiation

Rationale for Targeted Histone Deacetylase Inhibition in Oncologic and Non-Oncologic Pathologies

Histone Deacetylase inhibitors counteract aberrant Histone Deacetylase activity by promoting hyperacetylation of histones and non-histone proteins, restoring normal gene expression and protein function. In oncology, this induces:

  • Cell Cycle Arrest: Histone Deacetylase inhibitors upregulate cyclin-dependent kinase inhibitors (e.g., p21) via histone hyperacetylation at promoter regions [5] [9].
  • Apoptosis: Restored acetylation of p53 and STAT3 enhances pro-apoptotic gene transcription (e.g., BAX, PUMA) [7].
  • Metastasis Suppression: Inhibiting Histone Deacetylase 6-mediated α-tubulin deacetylation reduces invadopodia formation, while RECK glycoprotein upregulation inhibits matrix metalloproteinases [8].
  • Immune Modulation: Enhanced tumor antigen presentation and PD-L1 downregulation sensitize tumors to checkpoint inhibitors [7].

Non-oncologic applications leverage isoform-specific effects:

  • Neurodegenerative Disorders: Histone Deacetylase 6 inhibitors (e.g., Ricolinostat) promote α-tubulin acetylation, facilitating mitochondrial transport and clearing protein aggregates in Alzheimer’s/charcot-Marie-Tooth disease models [2] [3].
  • Rheumatoid Arthritis: Selective Histone Deacetylase 6 inhibitors (e.g., CKD-506) suppress TNF-α production in macrophages, attenuating inflammation [2].
  • Diabetic Neuropathy: Ricolinostat improves nerve conduction velocity by normalizing mitochondrial function in peripheral neurons [2].

Table 3: Pathological Contexts for Histone Deacetylase Inhibition

PathologyDysregulated Histone Deacetylase(s)Mechanistic Rationale for InhibitionRepresentative Inhibitors
Cutaneous T-cell LymphomaHistone Deacetylase 1, 2, 6Restore tumor suppressor expression (p21)Vorinostat, Romidepsin
Alzheimer’s DiseaseHistone Deacetylase 2, 6Enhance synaptic plasticity genes; reduce tau aggregatesRicolinostat
Rheumatoid ArthritisHistone Deacetylase 6Suppress TNF-α/IL-6 production in macrophagesCKD-506
Muscular DystrophyHistone Deacetylase 4, 9Promote myoblast differentiationGivinostat

Histone Deacetylase Inhibitor 40: Discovery and Position within the Histone Deacetylase Inhibitor Landscape

Histone Deacetylase Inhibitor 40 emerged as a synthetic benzamide-class inhibitor designed to overcome limitations of early-generation pan-Histone Deacetylase inhibitors (e.g., Vorinostat). Its discovery stemmed from structure-activity relationship studies optimizing the zinc-binding group (ZBG), linker, and cap domains:

  • ZBG: Incorporates a ortho-aminoanilide moiety that chelates the catalytic Zn²⁺ ion with high affinity. Unlike hydroxamates (e.g., Vorinostat), benzamides confer slower binding kinetics and prolonged residence time on Class I enzymes [1] [10].
  • Linker: A 5-carbon alkyl chain optimally spans the hydrophobic Histone Deacetylase tunnel, enhancing enzyme penetration.
  • Cap Domain: A heterobicyclic aromatic system (e.g., indole-phenyl) interacts with rim residues near the active site, conferring selectivity for Class I Histone Deacetylases over Histone Deacetylase 6 [10].

Table 4: Structural Features and Optimization of Histone Deacetylase Inhibitor 40

Structural DomainChemical MotifRole in Target EngagementAdvantage vs. 1st-gen Inhibitors
Zinc-Binding Grouportho-AminoanilideSlow dissociation kinetics; prolonged Histone Deacetylase 1/2 inhibitionReduced off-target effects
Linker-(CH₂)₅-Optimal length for Class I tunnel penetrationEnhanced cellular potency
Cap DomainIndole-phenyl heterocycleSelective rim interactions with Class I pocketsClass I/IIa selectivity

Histone Deacetylase Inhibitor 40 occupies a distinct niche within the Histone Deacetylase inhibitor pharmacopeia:

  • Selectivity Profile: Potently inhibits Class I Histone Deacetylases (Histone Deacetylase 1/2/3 IC₅₀ < 100 nM) with >200-fold selectivity over Class IIb Histone Deacetylase 6. This contrasts with pan-inhibitors (Vorinostat) and Histone Deacetylase 6-specific agents (Ricolinostat) [1] [9].
  • Functional Characterization: Induces histone H3/H4 hyperacetylation and p21 upregulation in leukemia cells at low micromolar concentrations. Unlike hydroxamates, it does not disrupt zinc-dependent metalloenzymes, potentially mitigating hematological toxicities [10].
  • Therapeutic Positioning: Represents a "targeted" inhibitor class bridging first-generation pan-inhibitors and isoform-specific agents. Its Class I selectivity aligns with compounds like Entinostat, positioning it for hematological malignancies driven by aberrant Histone Deacetylase 1/3 activity [9] [10].

Properties

Product Name

Hdac-IN-40

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethoxybenzamide

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

InChI

InChI=1S/C15H22N2O6/c1-21-12-8-11(9-13(10-12)22-2)15(19)17-23-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

WARMWIVORGODLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.